molecular formula C13H14BrNO3 B1323053 tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate CAS No. 864866-80-8

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

Cat. No.: B1323053
CAS No.: 864866-80-8
M. Wt: 312.16 g/mol
InChI Key: AYNRRKAUKGRPMZ-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is an organic compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 . It is typically a colorless or slightly yellow solid .


Synthesis Analysis

The synthesis of this compound usually includes the following steps :


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate . The InChI code is 1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 .


Chemical Reactions Analysis

This compound is an important intermediate in organic synthesis. It is often used in the synthesis of indole drugs and related compounds .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 312.16 . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : A study by Patil & Luzzio (2017) discusses the selective alkylation of a tert-butyl derivative related to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate. This process was instrumental in synthesizing various N-isoindolinyl-triazolylalanine derivatives, highlighting its role in creating novel amino acid analogues.

  • Application in Diels-Alder Reaction : The work by Padwa, Brodney & Lynch (2003) illustrates the use of a structurally similar tert-butyl derivative in a Diels-Alder reaction. This reaction is crucial in synthesizing complex organic compounds, indicating the significance of such derivatives in organic chemistry.

  • Development of Water-Soluble Compounds : A study by Marx & Rassat (2002) showcases the conversion of a tert-butyl derivative into a highly water-soluble nitroxide. The parent carboxylic acid of this derivative demonstrated exceptional persistence in water, suggesting potential applications in developing water-soluble compounds.

  • Synthesis of Cyclic Amino Acid Esters : In the research by Moriguchi et al. (2014), a tert-butyl derivative was synthesized as a cyclic amino acid ester. The study involved detailed characterizations such as NMR spectroscopy and X-ray diffraction analysis, indicating the compound's potential in structural and stereochemical studies.

  • Novel Chiral Auxiliary Applications : The research by Kubo et al. (1997) demonstrates the use of a tert-butyl derivative as a chiral auxiliary in dynamic kinetic resolution. This application is significant in stereoselective synthesis, which is essential for producing enantiomerically pure compounds in pharmaceuticals.

  • Heterocyclic Compound Synthesis : In a study by Ivanov (2020), tert-butyl derivatives were used in the synthesis of complex heterocyclic compounds like pyrrolo[1,2-b][1,2,4]triazine. This illustrates its role in constructing diverse heterocyclic frameworks, which are prevalent in many pharmaceutical agents.

  • Synthesis of Nitrogen-Containing Polycyclic Systems : Zhang & Larock's (2003) research Zhang & Larock (2003) involved the use of N-substituted tert-butyl derivatives in the palladium-catalyzed intramolecular annulation of alkynes. This method is crucial for synthesizing nitrogen-containing polycyclic systems, which are important in medicinal chemistry.

Mechanism of Action

Target of Action

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is primarily used as an intermediate in the synthesis of various compounds. It has been used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) . DPP8/9 are enzymes that play a role in glucose metabolism and immune response, making them potential targets for the treatment of diabetes and immune disorders .

Mode of Action

When used to synthesize dpp8/9 inhibitors, it likely interacts with these enzymes and inhibits their activity . This inhibition could alter the function of the enzymes, potentially impacting glucose metabolism and immune response .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the final compounds it is used to synthesize. For instance, when used to synthesize DPP8/9 inhibitors, it could impact the pathways related to glucose metabolism and immune response .

Pharmacokinetics

Its bioavailability, absorption, distribution, metabolism, and excretion would likely depend on the properties of the final synthesized compound .

Result of Action

The molecular and cellular effects of this compound would depend on the final compounds it is used to synthesize. If used to synthesize DPP8/9 inhibitors, it could potentially impact glucose metabolism and immune response at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound would be influenced by various environmental factors. These could include the conditions under which the compound is stored and used, such as temperature and pH

Safety and Hazards

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate may have some irritant properties . During handling, appropriate personal protective measures should be taken, such as wearing protective glasses and gloves . It should be handled in a well-ventilated environment to avoid inhaling the dust or vapor of the compound . If ingested, comes into contact with skin, or inhaled, medical treatment should be sought immediately .

Future Directions

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a chemical compound with potential implications in various fields of research and industry. It can be used as a raw material to synthesize fungicides, insecticides, acaricides, and other bioactive compounds .

Biochemical Analysis

Biochemical Properties

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of substituted isoindolines, which are known to inhibit dipeptidyl peptidase 8/9 (DPP8/9) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of indole derivatives can impact the function of cancer cells, microbes, and other cell types . By modulating these cellular processes, this compound can potentially be used in the treatment of various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with DPP8/9 enzymes results in the inhibition of these enzymes, which can have downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Properties

IUPAC Name

tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNRRKAUKGRPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631089
Record name tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864866-80-8
Record name tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 70 mg of 5-bromo-1-oxo-isoindoline was dissolved in 2 ml of tetrahydrofuran, cooled down to 0° C., and then 4 mg of N,N-dimethylaminopyridine and 144 mg of di-tert-butylcarbonate were added. The mixture was stirred at room temperature for 30 min. Methanol was added to the reaction solution, and the solvents were distilled outunder reduced pressure. Water was added to the residues, extracted with ethyl acetate. Ethyl acetate layer was washed with saturated saline solution, and dried with anhydrous sodium sulfate. After distilling out the solvents under reduced pressure, the residues were separated and purified by silicagel column chromatography (ethyl acetate/hexane=1/2), to obtain 51.2 mg of the above compound as a white solid.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
4 mg
Type
reactant
Reaction Step Two
Quantity
144 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 1.5 mg of 5-bromo-1-oxo-isoindoline was dissolved in 20 ml of tetrahydrofuran, cooled down to 0° C. Then, 85 mg of N,N-dimethylaminopyridine and 3.0 ml of tert-butylcarbonate were added, and the mixture was stirred at room temperature for 30 min. Methanol was added to the reaction solution, and the solvents were distilled outunder reduced pressure. Water was added to the residues, extracted with ethyl acetate. Ethyl acetate layer was washed with saturated saline solution, and dried with anhydrous sodium sulfate. After distilling out the solvents under reduced pressure, the residues were separated and purified by silicagel column chromatography (ethyl acetate/hexane=1/2), to obtain 300 mg of the above compound as a white solid.
Quantity
1.5 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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